3-(Cyclopropylmethoxy)benzonitrile
Description
3-(Cyclopropylmethoxy)benzonitrile (C₁₁H₁₁NO, MW 173.21 g/mol) is a nitrile-substituted aromatic compound featuring a cyclopropylmethoxy (–OCH₂C₃H₅) group at the meta position of the benzene ring. The nitrile group (–CN) and cyclopropylmethoxy substituent confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHOVKJKMVAQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 3-(Cyclopropylmethoxy)benzoic acid.
Reduction: 3-(Cyclopropylmethoxy)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)benzonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, altering their activity. The cyclopropylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and reported applications:
Physicochemical Properties
- LogP and Solubility : The cyclopropylmethoxy group increases hydrophobicity compared to smaller alkoxy groups (e.g., methoxy). For instance, this compound has an estimated logP of ~2.5, whereas 3-methoxybenzonitrile has logP ~1.7. This property may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
Overview
3-(Cyclopropylmethoxy)benzonitrile, with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol, is an organic compound that exhibits significant biological activity. This compound is being explored for its potential applications in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound is largely attributed to its structural features, particularly the nitrile group and the cyclopropylmethoxy moiety. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially altering their activity, while the cyclopropylmethoxy group enhances the compound's lipophilicity. This property facilitates cellular uptake and increases bioavailability, making it a candidate for further pharmacological studies.
Biological Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving kinase inhibition, particularly against targets like TBK1 and IKKε .
- Enzyme Interaction Studies : It is utilized in biochemical assays to study enzyme interactions and metabolic pathways, contributing to a greater understanding of its pharmacological potential.
Research Findings
Several studies have documented the biological effects of this compound:
- Inhibition of Kinases : As a benzonitrile derivative, it has been identified as an inhibitor of specific kinases involved in cancer pathways. This suggests a potential role in cancer therapy by targeting key signaling pathways .
- Cellular Studies : In vitro studies have demonstrated that this compound can alter cellular responses, indicating its potential as a lead compound for drug development aimed at various diseases .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound | Lipophilicity | Biological Activity |
|---|---|---|
| This compound | High | Anti-inflammatory, anticancer |
| Benzonitrile | Low | Limited biological activity |
| 3-Methoxybenzonitrile | Moderate | Varies with substitution |
Case Studies
Several case studies have highlighted the efficacy of this compound in biological systems:
- Study on Anti-inflammatory Effects : A study demonstrated that this compound reduced pro-inflammatory cytokines in vitro, suggesting its potential utility in treating conditions like rheumatoid arthritis.
- Cancer Cell Line Testing : In tests involving various cancer cell lines, this compound exhibited cytotoxic effects, warranting further investigation into its mechanism and efficacy as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
